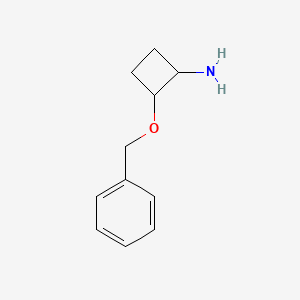

2-(Benzyloxy)cyclobutanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxycyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZQZJTVISDNTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 2 Benzyloxy Cyclobutanamine and Its Stereoisomers

General Synthetic Strategies for the Cyclobutanamine Core

The construction of the cyclobutanamine scaffold can be achieved through various synthetic routes, including cycloaddition reactions, ring rearrangements, and functional group transformations.

[2+2] Cycloaddition Approaches (e.g., Keteniminium Intermediates)

[2+2] cycloaddition is a powerful and widely utilized method for the synthesis of cyclobutane (B1203170) rings. kib.ac.cn A particularly effective variation involves the reaction of keteniminium ions with alkenes. nih.gov Keteniminium salts, generated in situ from the corresponding α-chloro enamines or by the activation of amides, are highly reactive electrophiles that readily undergo cycloaddition with a variety of alkenes to form cyclobutaniminium salts. researchgate.netthieme-connect.comresearchgate.net Subsequent hydrolysis or reduction of these intermediates yields the corresponding cyclobutanones or cyclobutanamines. researchgate.netresearchgate.net This method offers a reliable pathway to substituted cyclobutanes. nih.gov For instance, the reaction between a keteniminium salt and an alkene, followed by a reduction step, provides an efficient route to aminocyclobutanes. researchgate.net The use of removable protecting groups, such as N-allyl moieties, enhances the synthetic utility of this method, allowing for the synthesis of highly functionalized cyclobutanamine building blocks. researchgate.net

Flow chemistry processes have also been developed for the [2+2] cycloaddition of keteniminium salts with ethylene (B1197577) gas, providing rapid and mild conditions to access a diverse range of 2-substituted cyclobutanones, which are precursors to the corresponding amines. rsc.org

Table 1: Examples of [2+2] Cycloaddition for Cyclobutane Synthesis

| Reactants | Catalyst/Conditions | Product | Reference |

| Keteniminium salt and alkene | Thermal | Cyclobutaniminium salt | nih.gov |

| Keteniminium salt and ethylene gas | Flow chemistry | 2-Substituted cyclobutanone (B123998) | rsc.org |

| Sulfonyl allenes and benzyl (B1604629) vinyl ether | High pressure (15 kbar) | Substituted cyclobutane | ru.nl |

Ring Contraction and Expansion Methods

Ring contraction and expansion reactions provide alternative strategies for the synthesis of the cyclobutane core. These methods involve the rearrangement of a larger or smaller ring system, respectively, to form the desired four-membered ring. rsc.org

Ring Contraction: A notable example of ring contraction is the stereoselective synthesis of substituted cyclobutanes from readily available pyrrolidines. nih.govacs.orgacs.orgchemistryviews.org This method utilizes iodonitrene chemistry, where treatment of a pyrrolidine (B122466) derivative with an in-situ generated iodonitrene species leads to a reactive 1,1-diazene intermediate. acs.orgchemistryviews.org Subsequent nitrogen extrusion generates a 1,4-biradical, which undergoes rapid C-C bond formation to yield the cyclobutane product stereospecifically. nih.govacs.org This method has been successfully applied to the synthesis of natural products containing a cyclobutane ring. chemistryviews.org

Ring Expansion: Ring expansion methods often involve the rearrangement of cyclopropyl (B3062369) derivatives. mdpi.com For example, gold-catalyzed ring expansion of cyclopropyl alkynes offers a versatile route to cyclobutane derivatives. mdpi.combeilstein-journals.orgd-nb.infoacs.org In this process, gold activation of the alkyne facilitates a ring expansion to form a cyclobutyl cation, which can then be trapped by a nucleophile, such as a sulfonamide, to yield a cyclobutanamine. mdpi.combeilstein-journals.orgacs.orgnih.govresearchgate.net This transformation has been shown to produce 2-alkylidenecyclobutanamines with high selectivity. acs.orgnih.govresearchgate.net

Reductive Amination Pathways

Reductive amination of a corresponding cyclobutanone is a direct and widely used method for the synthesis of cyclobutanamines. This two-step process involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced to the desired amine.

Specifically for the synthesis of 2-(benzyloxy)cyclobutanamine, the precursor 3-(benzyloxy)cyclobutanone (B149166) can undergo reductive amination. vulcanchem.com For example, reaction with ammonium (B1175870) acetate (B1210297) and a reducing agent like sodium cyanoborohydride in a suitable solvent such as methanol (B129727) can introduce the amine functionality. vulcanchem.com The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, which is a critical consideration in the synthesis of specific stereoisomers.

Stereoselective Synthesis of this compound

Controlling the stereochemistry of the two chiral centers in this compound is crucial for its application in various fields. Both enantioselective and diastereoselective strategies are employed to achieve this control.

Enantioselective Synthesis Techniques

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various techniques, including the use of chiral catalysts, chiral auxiliaries, or by starting from enantiomerically enriched precursors.

Chiral Catalysts: The use of chiral Lewis acids in [2+2] photocycloaddition reactions has been shown to induce enantioselectivity in the formation of cyclobutane rings. researchgate.net For instance, chiral thiourea (B124793) catalysts can be used in enantioselective isomerization reactions that lead to in situ generated allenes, which then undergo [2+2] cycloaddition to form chiral cyclobutanes. nih.gov

Chiral Auxiliaries: Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. osi.lv Ellman's N-tert-butanesulfinyl chiral auxiliary is a well-established reagent for the stereoselective synthesis of chiral amines. osi.lv This auxiliary can be used to control the stereoselective reduction of ketimines, leading to the formation of chiral amines with multiple stereogenic centers. osi.lv

Enantiomerically Enriched Starting Materials: A straightforward approach to enantiomerically pure this compound is to start from a precursor that is already enantiomerically enriched. For example, the synthesis can begin with an enantiomerically enriched 2,3-epoxy-4-penten-1-ol, which sets the stereochemistry that is carried through subsequent reaction steps. irbbarcelona.org

Diastereoselective Control in Cyclobutane Formation

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters in a molecule. In the context of this compound, this involves controlling the cis/trans relationship between the benzyloxy and amino groups.

The stereochemical outcome of [2+2] cycloaddition reactions can be influenced by the nature of the substituents on the reactants. thieme-connect.com For example, the stereoselectivity of the reaction between keteniminium ions and alkenes can be affected by the substituents on the nitrogen atom of the keteniminium ion. thieme-connect.com

In ring contraction methods, the stereospecificity of the reaction can lead to a high degree of diastereoselectivity. The contraction of pyrrolidines to cyclobutanes via a 1,4-biradical intermediate has been shown to be highly stereoselective, preserving the stereochemistry of the starting material. nih.govacs.org

Furthermore, the reduction of 3-substituted cyclobutanones, such as 3-benzyloxycyclobutanone, with hydride reagents has been shown to be highly selective for the formation of the cis-alcohol. vub.ac.be This selectivity is influenced by factors such as torsional strain and repulsive electrostatic interactions, and can be enhanced by adjusting the reaction temperature and solvent polarity. vub.ac.be This cis-alcohol can then be converted to the corresponding cis-amine.

Preparation of cis- and trans-Stereoisomers

The spatial arrangement of the benzyloxy and amine groups on the cyclobutane ring defines the cis and trans stereoisomers, each potentially exhibiting different biological activities and chemical properties. The synthesis of stereochemically pure isomers is therefore a critical objective.

One common strategy involves the stereocontrolled reduction of a corresponding cyclobutanone precursor, followed by conversion of the resulting hydroxyl group to an amine with inversion or retention of configuration. For instance, a patent for related compounds describes a multi-step synthesis starting from diethyl cyclobutane-1,1-dicarboxylate (B1232482) to produce 3-(benzyloxy)cyclobutanamine, where control of stereochemistry is a key aspect. google.com

Another approach leverages stereoselective C-H functionalization or cycloaddition reactions. A recently developed method for the decagram-scale synthesis of cis-1,2-disubstituted cyclobutanes provides a viable pathway to cis-isomers of functionalized cyclobutylamines. nih.gov Conversely, the isolation of trans-isomers can sometimes be achieved by exploiting the differential reactivity of the isomers; for example, a cis-isomer can be selectively hydrolyzed or reacted to allow for the isolation of the desired trans-compound. calstate.edu

Patented syntheses for pharmacologically active molecules often contain detailed procedures for obtaining specific stereoisomers. For example, the preparation of a trans-N-(benzyloxycarbonyl)-3-methylenecyclobutanamine has been described, which can serve as a precursor for other trans-substituted cyclobutanamines. google.com.qa The choice of synthetic route is often dictated by the desired stereochemical outcome and the availability of starting materials.

| Approach | Target Isomer | Key Transformation | Reference |

|---|---|---|---|

| Ketone Reduction & Derivatization | cis or trans | Stereoselective reduction of a 2-(benzyloxy)cyclobutanone followed by amination. | beilstein-journals.org |

| Functionalized Cycloaddition | cis | [2+2] cycloaddition reactions designed to yield cis-disubstituted products. | nih.gov |

| Isomer Interconversion/Separation | trans | Selective reaction or crystallization of an undesired cis-isomer from a mixture. | calstate.edu |

| Chiral Precursor Synthesis | trans | Synthesis from a stereochemically defined precursor like trans-N-(benzyloxycarbonyl)-3-methylenecyclobutanamine. | google.com.qa |

Introduction of the Benzyloxy Moiety

The benzyloxy group serves as a crucial structural component and often acts as a protecting group for the hydroxyl functionality during synthesis. Its introduction must be efficient and, in many cases, regioselective.

The most direct method for introducing the benzyloxy group is through the benzylation of a 2-hydroxycyclobutanamine precursor. The Williamson ether synthesis is a classic and widely used method, involving the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), followed by nucleophilic substitution with benzyl bromide. organic-chemistry.org For substrates with multiple hydroxyl groups or base-sensitive functionalities, milder conditions are required. The use of silver(I) oxide (Ag₂O) as a base can promote selective benzylation of the most accessible hydroxyl group. organic-chemistry.org

For substrates that are unstable under basic conditions, benzylation can be achieved using benzyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of acid. organic-chemistry.org This method proceeds under acidic conditions, offering an alternative pathway that avoids strong bases. Another technique involves phase-transfer catalysis, where a combination of benzyl bromide, aqueous sodium hydroxide, and a phase-transfer catalyst like 15-crown-5 (B104581) can effect benzylation under heterogeneous conditions, a method proven effective in carbohydrate chemistry that can be adapted for cyclobutane precursors. nih.gov

| Reagents | Conditions | Key Features | Reference |

|---|---|---|---|

| NaH, Benzyl Bromide | Anhydrous THF | Standard Williamson ether synthesis; strong base. | organic-chemistry.orgmdpi.com |

| Ag₂O, Benzyl Bromide | DMF | Milder conditions, useful for selective benzylations. | organic-chemistry.org |

| Benzyl trichloroacetimidate, TfOH (cat.) | Anhydrous CH₂Cl₂ | Acidic conditions, suitable for base-sensitive substrates. | organic-chemistry.org |

| Benzyl Bromide, NaOH, 15-crown-5 | THF/H₂O | Phase-transfer catalysis; useful for complex substrates. | nih.gov |

In more complex precursors containing multiple potential reaction sites, achieving regioselective benzylation at the C2-position is paramount. This can be accomplished by first installing a hydroxyl group at the desired position with high selectivity. Engineered enzymes, such as variants of cytochrome P450, have demonstrated the ability to perform highly regioselective and stereoselective C-H hydroxylation on cyclobutylamine (B51885) derivatives, thereby creating the precise hydroxyl precursor needed for subsequent benzylation. researchgate.net

Another advanced strategy involves the use of directing groups. A functional group on the cyclobutane ring can guide a catalyst to a specific C-H bond, enabling its functionalization. acs.org While not a direct benzylation, this allows for the introduction of a handle, such as a boryl group via copper-catalyzed borylation, which can then be oxidized to the required hydroxyl group before benzylation. nih.gov Such methods provide powerful control over the site of functionalization on the cyclobutane scaffold.

Transformations Involving the Amine Functionality

The primary amine group is a versatile handle for a variety of chemical modifications, including acylation, urea (B33335) formation, and N-alkylation or N-arylation, enabling its incorporation into a wide range of molecular scaffolds.

Amidation and Ureation Reactions

The nucleophilic nature of the primary amine in this compound allows for straightforward amidation and ureation reactions. Amides are readily formed by reacting the amine with activated carboxylic acid derivatives such as acid chlorides or through coupling reactions with carboxylic acids using standard reagents. A notable example involves a one-pot sequence where a related nitrile precursor undergoes hydrozirconation and subsequent acylation to form a bicyclic β-benzyloxy amide. acs.org This method demonstrates the conversion of the amine functionality (generated in situ) into an amide as part of a complexity-building cascade. acs.org

Ureation, the formation of urea derivatives, is typically achieved by treating the amine with an isocyanate. For instance, in the synthesis of related compounds, an amine can react with an isocyanate to furnish a urea, which may then undergo further cyclization. nih.gov These reactions are fundamental in medicinal chemistry for creating molecules with hydrogen-bonding capabilities that can interact with biological targets.

Table 1: Examples of Amidation and Ureation Reactions

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amidation | Acid Chloride | N-Acyl cyclobutanamine | acs.org |

| Ureation | Isocyanate | N-Cyclobutyl urea | nih.gov |

Alkylation and Arylation Processes

The nitrogen atom of the amine can be functionalized through alkylation and arylation reactions to yield secondary or tertiary amines. Standard N-alkylation methods, such as reacting the amine with alkyl halides in the presence of a base, are applicable. acs.orgevitachem.com An alternative, atom-economical approach is the "borrowing hydrogen" methodology, where alcohols serve as alkylating agents in the presence of a homogeneous catalyst, producing water as the only byproduct. whiterose.ac.uk

N-arylation of cyclobutylamines has been achieved using modern cross-coupling techniques. Nickel-catalyzed cross-coupling has been successfully employed for the N-arylation of cyclobutylamine hydrochloride with a wide range of (hetero)aryl chlorides, bromides, and pseudohalides under mild, room-temperature conditions. acs.org This method is notable for its broad substrate scope, including complex heteroaryl electrophiles. acs.org Palladium-catalyzed reactions have also been explored for the functionalization of the cyclobutane ring, which proceeds via initial coordination to the amine. calstate.edu

Table 2: Selected N-Arylation Reactions of Cyclobutylamine Derivatives

| Catalyst System | Electrophile Type | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Nickel / PAd-DalPhos | (Hetero)aryl chlorides, bromides, triflates | 3 mol % Ni, 25 °C | Broad scope of N-aryl cyclobutylamines | acs.org |

| Palladium / Transient Directing Group | Aryl Halide | Pd(OAc)₂, K₂CO₃ | cis-3-Arylcyclobutan-1-amine | calstate.edu |

Reactions at the Benzyloxy Group

The benzyloxy moiety serves a dual role. It can act as a stable protecting group for the hydroxyl functionality, which can be removed when needed, or its aromatic ring can be directly functionalized.

Cleavage and Modification of the Benzyl Ether

The benzyl group is a widely used protecting group for alcohols due to its general stability and the variety of methods available for its cleavage. wikipedia.org The most common method for deprotection is palladium-catalyzed hydrogenolysis (e.g., H₂ gas with Pd/C catalyst), which cleaves the C-O bond to yield the free alcohol and toluene (B28343) as a byproduct. acs.orgnih.govscispace.com This reaction is clean and efficient but is incompatible with other reducible functional groups like alkenes or alkynes. In such cases, transfer hydrogenolysis using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be employed. acs.org

Alternative cleavage methods that avoid hydrogenation include treatment with strong Lewis acids like boron trichloride (B1173362) (BCl₃), which can selectively cleave benzyl ethers in the presence of other protecting groups. wikipedia.org Oxidative cleavage is another option; reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, particularly for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether. acs.org Recent developments have also reported nitroxyl-radical catalyzed oxidative deprotection under ambient conditions, which is tolerant of hydrogenation-sensitive groups. nih.gov

Table 3: Common Methods for Benzyl Ether Cleavage

| Method | Reagents | Key Features | Reference(s) |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | High efficiency, clean reaction | acs.orgnih.govscispace.com |

| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | Avoids use of H₂ gas, good for sensitive substrates | acs.org |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild conditions, high selectivity | wikipedia.org |

| Oxidative Cleavage | DDQ, PIFA/Nitroxyl radical | Good for electron-rich systems or as an alternative to reduction | acs.orgnih.gov |

Ortho-Functionalization Strategies

The benzyl group itself can be functionalized, most commonly at the ortho position of the phenyl ring through directed ortho-metalation (DoM). In this strategy, a directing metalation group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. Research has shown that the α-lithiobenzyloxy group, generated by the initial deprotonation of the benzylic C-H bond with t-BuLi, can act as an effective DMG. nih.govacs.orgresearchgate.net This directs a second lithiation at the ortho-position of the phenyl ring, creating a dianion that can be trapped with various electrophiles to install functionality regioselectively. nih.govacs.org

Palladium-catalyzed C-H olefination directed by weakly coordinating ether groups has also been developed, providing another route to functionalize the aromatic ring at the C-H bond ortho to the ether linkage. nih.gov

Modifications of the Cyclobutane Ring System

The strained four-membered cyclobutane ring can participate in a variety of unique chemical transformations, including ring expansions, contractions, and ring-opening reactions. These reactions leverage the inherent ring strain of the cyclobutane core. whiterose.ac.ukbris.ac.ukorganic-chemistry.org

The treatment of aminocyclobutanes with nitrous acid can lead to Demyanov-type rearrangements. wikipedia.org This reaction proceeds through an unstable diazonium ion, which can undergo ring expansion to a cyclopentyl cation or ring contraction to a cyclopropylmethyl cation, ultimately leading to a mixture of rearranged alcohol products. wikipedia.orgquora.com

Ring-opening reactions of activated aminocyclobutanes have also been explored. Oxidative ring-opening can transform cyclobutylamides into fluorinated imines or other difunctionalized products. epfl.ch Photochemically produced aminocyclobutanes can undergo fragmentation under acidic conditions, initiating a thermal electrocyclic cascade to form more complex polycyclic scaffolds. nih.govbris.ac.uk Furthermore, radical-mediated C-C bond cleavage of cyclobutanone oxime ethers, followed by arylation or alkenylation, provides a pathway to cyanoalkylated products, demonstrating a powerful method for breaking and reforming the cyclobutane framework. rsc.org

Direct C-H functionalization on the cyclobutane ring itself is also possible. A palladium-catalyzed C-H arylation of cyclobutylamine has been shown to selectively install an aryl group at the C3 position, forming cis-3-arylcyclobutan-1-amine. calstate.edu This reaction utilizes a transient directing group formed from the amine to guide the catalyst to the specific C-H bond. calstate.edu

Ring-Opening Reactions

While specific studies on the ring-opening of this compound are not extensively documented, the reactivity of the parent cyclobutylamine scaffold provides a strong basis for predicting its behavior. The inherent strain of the cyclobutane ring makes it susceptible to reactions that lead to more stable five- or three-membered ring systems.

A primary example of such a transformation is the Demjanov rearrangement, which occurs when primary cycloalkylamines react with nitrous acid (HNO₂). askiitians.com This reaction proceeds via the formation of an unstable diazonium salt, which then loses nitrogen gas to form a carbocation. This carbocation can undergo rearrangement through ring expansion or contraction.

In the case of cyclobutylamine, treatment with nitrous acid yields a mixture of cyclobutyl alcohol and cyclopropyl carbinol, the latter resulting from ring contraction. askiitians.com By analogy, this compound is expected to undergo a similar rearrangement. The presence of the electron-withdrawing benzyloxy group could influence the stability and rearrangement preference of the intermediate carbocation. The likely products would be a mixture of substituted alcohols, as detailed in the table below.

| Starting Material | Reagent | Reaction Type | Potential Products |

| This compound | Nitrous Acid (HNO₂) | Demjanov Rearrangement | 2-(Benzyloxy)cyclobutanol (Substitution), (1-(Benzyloxy)cyclopropyl)methanol (Ring Contraction) |

Furthermore, ring expansion of cyclobutylamine intermediates has been observed in other contexts. For instance, iron-catalyzed reactions of cyclobutanols can lead to the formation of 1-pyrrolines through a ring-expansion mechanism involving a cyclobutylamine intermediate. researchgate.net This suggests that under specific catalytic conditions, the this compound scaffold could potentially be converted into substituted pyrrolidine derivatives.

Substituent Derivatization on the Cyclobutane Core

Derivatization of this compound primarily involves reactions at the nucleophilic amine group. These transformations are fundamental for incorporating the cyclobutane motif into larger molecular frameworks. While literature specifically detailing the derivatization of the 2-isomer is limited, extensive research on the analogous 3-(benzyloxy)cyclobutylamine and other substituted cyclobutylamines demonstrates the synthetic utility of this class of compounds. lookchem.com The amine group readily participates in standard transformations such as acylation and nucleophilic substitution. smolecule.comsmolecule.com

Acylation: The primary amine of this compound can be easily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for creating more complex structures. An analogous reaction is the formation of N-(3-benzyloxy-cyclobutyl)-acetamide from 3-(benzyloxy)cyclobutylamine. lookchem.com

Nucleophilic Substitution: The amine group can act as a potent nucleophile, displacing leaving groups on electrophilic substrates, particularly in the synthesis of heterocyclic compounds. For example, 3-(benzyloxy)cyclobutylamine is used as a key building block to synthesize complex molecules by reacting it with chlorinated pyrimidines or other activated heterocycles. lookchem.com This reactivity is directly applicable to the 2-isomer for creating libraries of pharmacologically relevant compounds.

The following table summarizes key derivatization reactions based on established reactivity for analogous compounds.

| Reaction Type | Reagent Type | Substrate Example (Analog) | Product Example (Analog) |

| Acylation | Acyl Halide | 3-(Benzyloxy)cyclobutylamine | N-(3-benzyloxy-cyclobutyl)-acetamide lookchem.com |

| Nucleophilic Arylation | Chloropyrimidine | 3-(Benzyloxy)cyclobutylamine | 5-Allyl-N⁴-(3-benzyloxy-cyclobutyl)-6-chloro-pyrimidine-2,4-diamine lookchem.com |

| Nucleophilic Arylation | Substituted Thiazole | (1S,3S)-3-(Benzyloxy)cyclobutylamine | N-((1S,3S)-3-(benzyloxy)cyclobutyl)benzo[d]thiazol-2-amine lookchem.com |

These derivatization pathways highlight the versatility of this compound as a synthetic intermediate, allowing for the systematic modification and exploration of its chemical space for various applications.

Conclusion

While dedicated research focusing solely on 2-(Benzyloxy)cyclobutanamine is limited, its importance in contemporary organic and medicinal chemistry is evident from its application as a versatile synthetic intermediate. The combination of the conformationally restricted cyclobutane (B1203170) ring and the synthetically useful benzyloxy group makes it a valuable building block for the creation of novel, complex molecules with potential therapeutic value. As the exploration of three-dimensional chemical space continues to be a priority in drug discovery, the demand for and academic interest in scaffolds like this compound are likely to grow.

Iv. Advanced Spectroscopic and Structural Elucidation of 2 Benzyloxy Cyclobutanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemistry of cyclobutane (B1203170) derivatives. researchgate.net The relative orientation of substituents on the cyclobutane ring, whether cis or trans, can be determined by analyzing the coupling constants (J-values) between adjacent protons. ipb.pt

In cyclobutane systems, the vicinal coupling constants for cis protons are generally larger than those for trans protons. researchgate.net For instance, in related cyclobutane structures, cis coupling constants can range from 8.4 to 11.5 Hz, while trans coupling constants are typically smaller, ranging from 2.0 to 10.7 Hz. researchgate.netipb.pt This difference arises from the dihedral angle between the C-H bonds, which is a key determinant of the magnitude of the coupling.

A detailed analysis of the ¹H and ¹³C NMR spectra of 2-(benzyloxy)cyclobutanamine and its derivatives allows for the complete assignment of all proton and carbon signals. researchgate.net Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can further confirm the stereochemical assignments by revealing through-bond and through-space proton-proton correlations, respectively. ipb.pt For example, a NOESY experiment can show a spatial relationship between protons on the same face of the cyclobutane ring, providing definitive evidence for a cis relationship. researchgate.net

Table 1: Representative ¹H NMR Data for Stereochemical Assignment of Substituted Cyclobutanes

| Stereoisomer | Proton | Chemical Shift (ppm) | Coupling Constant (Hz) |

| cis | H-1 / H-2 | Varies | J = 8.4 - 11.5 |

| trans | H-1 / H-2 | Varies | J = 2.0 - 10.7 |

Note: The exact chemical shifts and coupling constants for this compound would require experimental data for the specific compound. The data presented is representative of trends observed in substituted cyclobutanes. researchgate.netipb.pt

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]+) or a protonated molecule ([M+H]+).

Under electron ionization (EI), the molecule would undergo fragmentation, producing a characteristic pattern of ions. A common fragmentation pathway for benzylic ethers involves cleavage of the benzylic C-O bond. This would likely lead to the formation of a prominent benzyl (B1604629) cation (C₇H₇⁺) at m/z 91, or a tropylium (B1234903) ion rearrangement. Another significant fragment would likely arise from the cleavage of the cyclobutane ring. The fragmentation of the cyclobutane ring itself can occur in multiple ways, providing further structural clues. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]+ | C₁₁H₁₅NO | 177 |

| [M-NH₂]+ | C₁₁H₁₃O | 161 |

| [C₇H₇]+ | Benzyl cation/Tropylium ion | 91 |

| [C₄H₈N]+ | Cyclobutanamine fragment | 70 |

Note: This table represents predicted fragmentation patterns. Actual experimental data would be required for definitive confirmation.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral chromatography is the primary method used to separate these enantiomers and determine the enantiomeric purity or enantiomeric excess (ee) of a sample. slideshare.netpsu.edu This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. chromatographyonline.com

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. slideshare.net The stability of these complexes differs for each enantiomer, resulting in one being retained on the column longer than the other. google.com A variety of CSPs are available, including those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. psu.educhromatographyonline.com The choice of CSP and the mobile phase composition are critical for achieving optimal separation. chromatographyonline.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are common platforms for chiral separations. chromatographyonline.com

X-ray Crystallography for Absolute Stereochemistry and Conformation (for derivatives)

While NMR and chiral chromatography can establish relative stereochemistry and enantiomeric purity, X-ray crystallography provides the most definitive method for determining the absolute stereochemistry and the precise three-dimensional conformation of a molecule in the solid state. nih.gov This technique requires a single crystal of the compound or a suitable derivative. vensel.org

In an X-ray crystallography experiment, a beam of X-rays is diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern. nih.gov Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the positions of all atoms in the molecule can be determined with high precision. nih.govvensel.org This reveals not only the connectivity and relative stereochemistry but also the absolute configuration (R/S) of each chiral center, bond lengths, bond angles, and the puckering of the cyclobutane ring.

For instance, a crystallographic study was performed on a derivative, N-{[2-(benzyloxy)-3-methoxyphenyl]methyl}-N-[3-(2-fluorophenyl)propyl]cyclobutanamine, which confirmed its binding mode and essential interactions within a biological target. rcsb.org Such studies on derivatives provide invaluable, unambiguous structural information that can be correlated with spectroscopic data. rcsb.orgresearchgate.net

V. Computational and Theoretical Investigations of 2 Benzyloxy Cyclobutanamine

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool in understanding reaction mechanisms by calculating the geometries and energies of reactants, products, transition states, and intermediates.

While specific DFT studies on the reaction mechanisms of 2-(Benzyloxy)cyclobutanamine are not extensively documented in the literature, the principles of DFT can be applied to elucidate its chemical transformations. For instance, in reactions involving the amine or benzyloxy group, DFT calculations could be employed to:

Model Reaction Pathways: By mapping the potential energy surface, DFT can identify the most favorable reaction pathways. For example, in an N-acylation reaction, DFT could determine whether the reaction proceeds through a concerted or a stepwise mechanism.

Characterize Transition States: The geometry and energy of transition states are critical for understanding reaction kinetics. DFT calculations can pinpoint the transition state structure and its associated activation energy, providing a quantitative measure of the reaction barrier.

Investigate Stereoselectivity: For reactions that can yield multiple stereoisomers, DFT can be used to calculate the energies of the different transition states leading to each isomer. This allows for the prediction of the major product, which is crucial in stereoselective synthesis.

A hypothetical DFT study on the synthesis of a derivative of this compound could involve the following steps:

Optimization of the geometries of the reactants, in this case, this compound and a reacting partner.

Locating the transition state structure for the reaction.

Performing frequency calculations to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state).

Calculating the intrinsic reaction coordinate (IRC) to ensure the transition state connects the reactants and products.

These calculations would provide a detailed atomistic view of the reaction, revealing the electronic and steric factors that govern its outcome.

Conformational Analysis of the Cyclobutane (B1203170) Ring and Substituents

The four-membered cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain that would be present in a planar structure. libretexts.orgic.ac.ukdalalinstitute.com This puckering results in two distinct positions for substituents: axial and equatorial. The interplay of steric and electronic effects of the substituents determines the preferred conformation of the ring.

A study on 2-substituted cyclobutane-α-amino acid derivatives, which are structurally related to this compound, revealed that the substituent at the C2 position, when fixed in an equatorial position, modulates the conformational preference of the ring-puckering. acs.orgnih.gov This suggests that the bulky benzyloxy group would likely prefer an equatorial position to minimize steric hindrance.

The puckered conformation of cyclobutane interconverts rapidly at room temperature. The two primary puckered conformations are the "butterfly" and the slightly higher energy "bent" forms. The angle of pucker is a key parameter in describing the conformation. In substituted cyclobutanes, the substituents can influence the barrier to this ring inversion.

| Factor | Description | Effect on this compound |

|---|---|---|

| Angle Strain | Deviation from ideal sp3 bond angles (109.5°). In puckered cyclobutane, the bond angles are around 88°. libretexts.org | An inherent feature of the cyclobutane ring. |

| Torsional Strain | Eclipsing interactions between adjacent C-H bonds. Puckering reduces this strain. libretexts.orgic.ac.uk | Minimized by the non-planar conformation of the ring. |

| Steric Strain | Repulsive interactions between substituents. | The bulky benzyloxy and amino groups will orient themselves to minimize steric interactions, likely favoring a trans-diequatorial arrangement. |

Molecular Modeling for Ligand-Target Interactions (structural basis)

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a fundamental tool in drug discovery for understanding how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or a nucleic acid.

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). This may involve adding hydrogen atoms, assigning partial charges, and defining the binding site.

Preparation of the Ligand: Generating a 3D conformation of this compound. This includes defining its rotatable bonds and assigning atomic charges.

Docking Simulation: Using a docking program (e.g., AutoDock, Vina, or PyMOL) to systematically explore the conformational space of the ligand within the binding site of the receptor. nih.gov The program samples numerous orientations and conformations of the ligand.

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the complex. nih.gov

Such studies could reveal the structural basis for the biological activity of derivatives of this compound, guiding the design of new compounds with improved potency and selectivity. For instance, modeling could identify which amino acid residues in a receptor's active site are crucial for binding. rsc.org

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. uncw.edu These predictions can be invaluable for structure elucidation and for assigning experimental spectra.

For this compound, the prediction of its ¹H and ¹³C NMR spectra would typically involve the following steps:

Conformational Search: Since NMR spectra are an average over all populated conformations, it is crucial to identify the low-energy conformers of the molecule. uncw.edu This is often done using molecular mechanics or semi-empirical methods.

Geometry Optimization: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, usually DFT with a suitable basis set.

NMR Calculation: For each optimized conformer, the magnetic shielding tensors are calculated using a method like Gauge-Including Atomic Orbitals (GIAO). uncw.edu

Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Boltzmann Averaging: The final predicted spectrum is obtained by taking a Boltzmann-weighted average of the chemical shifts of all the contributing conformers. uncw.edu

The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. github.io While there are inherent challenges in accurately predicting NMR spectra for flexible molecules, these computational approaches can provide significant insights and aid in the interpretation of experimental data. mdpi.com

| Step | Methodology | Purpose |

|---|---|---|

| 1. Conformational Search | Molecular Mechanics (e.g., MMFF), Semi-empirical methods | Identify all relevant low-energy conformations. |

| 2. Geometry Optimization | Density Functional Theory (e.g., B3LYP/6-31G*) | Obtain accurate 3D structures of each conformer. |

| 3. NMR Shielding Calculation | GIAO method with DFT | Calculate the magnetic shielding for each nucleus. |

| 4. Chemical Shift Calculation | Referencing to a standard (e.g., TMS) | Convert shielding constants to chemical shifts (ppm). |

| 5. Boltzmann Averaging | Using calculated relative energies of conformers | Obtain a weighted average spectrum that reflects the conformational ensemble. |

Vi. Applications in Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are essential for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. enamine.netnih.gov The development of new drugs increasingly relies on these building blocks to optimize drug-receptor interactions, as most biological targets are themselves chiral. enamine.net 2-(Benzyloxy)cyclobutanamine serves as a valuable chiral synthon, providing a rigid cyclobutane (B1203170) core with defined stereocenters.

The primary amine functionality is a common feature in over 80% of drugs and drug candidates, making chiral amines critical intermediates in medicinal chemistry. yale.edu The synthesis of such molecules often employs asymmetric methods to control stereochemistry. The cyclobutane ring in this compound introduces conformational rigidity, which can be advantageous in designing molecules with specific spatial arrangements to interact with biological targets. lifechemicals.com The benzyloxy group acts as a protecting group for a hydroxyl functionality, preventing it from reacting during synthetic transformations targeted at the amine group. This protecting group can be readily removed in later synthetic steps.

The utility of chiral amines and related structures as building blocks is well-established. The combination of the strained four-membered ring, the reactive amine handle, and the protected hydroxyl group makes this compound a versatile precursor for a variety of more complex chiral molecules.

Table 1: Key Structural Features and Their Roles in Asymmetric Synthesis

| Structural Feature | Role in Synthesis | Significance |

|---|---|---|

| Chiral Cyclobutane Core | Provides a stereochemically defined, rigid scaffold. | Influences the three-dimensional shape of the final molecule, crucial for biological activity. lifechemicals.comcalstate.edu |

| Primary Amine Group | Acts as a nucleophile or can be transformed into other functional groups (e.g., amides, sulfonamides). | A key functional group for building molecular complexity and is prevalent in pharmaceuticals. yale.edu |

| Benzyloxy Protecting Group | Masks a reactive hydroxyl group, allowing for selective reactions elsewhere in the molecule. | Enables multi-step synthetic sequences by ensuring specific reactivity and can be removed under standard conditions (e.g., hydrogenolysis). nih.gov |

Precursor in Complex Molecule and Natural Product Synthesis

Cyclobutane derivatives are widely distributed in a large class of natural products that exhibit diverse and significant biological activities. nih.gov Consequently, these four-membered rings are crucial synthetic building blocks in the total synthesis of such compounds. researchgate.netresearchgate.net The inherent ring strain of the cyclobutane moiety can be harnessed to perform selective ring-opening or ring-expansion reactions, providing access to larger and more complex carbocyclic or heterocyclic systems. researchgate.net

While direct examples involving this compound are not prevalent in the reviewed literature, its structural motifs are found in precursors for natural product synthesis. For instance, benzyloxy-substituted cyclic compounds are used as intermediates in the synthesis of cyclopentanoid natural products like pentenomycin. rsc.org The strategic use of a protected hydroxylamine on a carbocyclic ring allows chemists to construct intricate molecular frameworks step-by-step.

The synthesis of cyclobutane-containing natural products often relies on methodologies like [2+2] cycloaddition to construct the core ring system. nih.govrsc.orgresearchgate.net Chiral precursors like this compound can be incorporated into larger molecules, with the cyclobutane unit serving either as a permanent structural feature or as a latent functional group arrangement that can be unmasked through subsequent transformations.

Table 2: Examples of Natural Product Classes Containing Cyclobutane Rings

| Natural Product Class | Example(s) | Source(s) | Significance |

|---|---|---|---|

| Terpenoids | Caryophyllene, Grandisol | Plants, Insects | Pheromones, defense compounds; targets for total synthesis. researchgate.net |

| Alkaloids | Sceptrins | Marine Sponges | Antimicrobial properties. nih.gov |

| Lignans | Piperenone | Plants | Potential pharmaceutical activities. |

| Meroterpenoids | Hippolide J | Marine Organisms | Immunosuppressive activity. researchgate.net |

Contributions to Supramolecular Chemistry and Advanced Materials (general cyclobutane derivatives)

Beyond their role in synthesizing discrete molecules, cyclobutane derivatives have found important applications in materials science and supramolecular chemistry. lifechemicals.com The rigid and puckered nature of the cyclobutane ring allows for the creation of well-defined three-dimensional structures when incorporated into larger assemblies.

In supramolecular chemistry, cyclobutane units can be used to construct complex host-guest systems or to direct the assembly of molecules into specific architectures through non-covalent interactions. For example, the precise geometry of cyclobutane derivatives formed through [2+2] cross-photoreactions can be controlled within a crystal lattice, demonstrating how supramolecular principles can guide chemical synthesis to create highly ordered structures. nih.gov

In the field of advanced materials, the cyclobutane moiety is incorporated into polymers to create materials with unique properties. For instance, they are used to produce stress-responsive polymers. lifechemicals.com The strain within the cyclobutane ring can be released through mechanical force, leading to a chemical reaction that alters the material's properties, such as its color or fluorescence, providing a mechanism for damage sensing. The chemical inertness of the cyclobutane ring, relative to other strained systems, also makes it a stable component in materials designed for long-term use. nih.gov

Vii. Medicinal Chemistry Research: Structural and Mechanistic Insights of Cyclobutanamine Derivatives

Design Principles for Cyclobutane-Containing Scaffolds in Bioactive Molecules

The cyclobutane (B1203170) ring is increasingly utilized in medicinal chemistry to impart specific physicochemical and pharmacological properties to drug candidates. nih.gov Its unique structural features offer advantages over more flexible or planar moieties. nih.gov

A primary motivation for employing the cyclobutane scaffold is to introduce conformational rigidity. nih.gov Unlike flexible aliphatic chains that can adopt numerous conformations, the puckered nature of the cyclobutane ring limits the spatial arrangement of its substituents. nih.gov This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The defined three-dimensional structure of cyclobutane allows for the precise positioning of pharmacophoric groups, which is crucial for optimal interaction with enzymes or receptors. nih.gov

The puckered conformation of the cyclobutane ring is its most energetically favorable state, resulting from a balance between angle strain and torsional strain. nih.gov This inherent structural feature makes it a valuable tool for medicinal chemists aiming to "escape from flatland," moving away from planar aromatic structures towards more three-dimensional molecules that can better complement the complex surfaces of biological macromolecules. nih.gov

Structural Analysis of Interactions with Biological Macromolecules

While specific studies on "2-(Benzyloxy)cyclobutanamine" are not extensively detailed in the reviewed literature, the broader class of cyclobutanamine derivatives has been investigated for its interactions with various biological targets.

Butyrylcholinesterase (BChE) has emerged as a significant therapeutic target, particularly in neurodegenerative disorders like Alzheimer's disease, where its inhibition can help to restore cholinergic neurotransmission. nih.gov The design of selective BChE inhibitors is an active area of research. nih.govnih.gov While direct studies of "this compound" as a BChE inhibitor are not prominent in the available literature, the general principles of inhibitor design suggest that the cyclobutanamine scaffold could be functionalized to interact with the active site of BChE. The benzyloxy group, for instance, could potentially engage in hydrophobic interactions within the enzyme's gorge. The amine functionality is a common feature in many cholinesterase inhibitors, often involved in key hydrogen bonding or ionic interactions.

The table below illustrates the inhibitory activity of various compounds against Butyrylcholinesterase, providing a reference for the potencies that are sought in inhibitor design.

| Compound | Target Enzyme | IC50 (µM) |

| Bambuterol | Butyrylcholinesterase | - |

| Rivastigmine | Butyrylcholinesterase | - |

| Pancuronium bromide | Butyrylcholinesterase | - |

| NNC 756 | Butyrylcholinesterase | - |

| Data sourced from studies on various BChE inhibitors. IC50 values represent the concentration required for 50% inhibition. |

The cyclobutane scaffold has been successfully incorporated into antagonists for various receptors, such as integrins. nih.gov In these cases, the cyclobutane core acts as a rigid scaffold to orient side chains that mimic the binding motifs of endogenous ligands, like the Arg-Gly-Asp (RGD) sequence for integrins. nih.gov For a hypothetical interaction of "this compound" with a receptor, the benzyloxy and amine groups would be the primary pharmacophoric elements. Their spatial orientation, dictated by the cyclobutane ring, would be critical for determining binding affinity and selectivity. The benzyloxy group could engage in hydrophobic or aromatic stacking interactions, while the amine could act as a hydrogen bond donor or acceptor. The rigid nature of the cyclobutane ring would ensure that these groups are presented to the receptor in a well-defined geometry.

Structure-Activity Relationship (SAR) Derivation for Cyclobutanamine Analogues

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of its analogues are fundamental to understanding the structure-activity relationship (SAR). nih.gov For cyclobutanamine derivatives, SAR studies would typically involve modifications at several key positions:

The Amine Group: Altering the substitution on the nitrogen atom (e.g., alkylation, acylation) can probe the steric and electronic requirements of the binding pocket.

The Benzyloxy Group: Modification of the phenyl ring (e.g., substitution with electron-donating or -withdrawing groups) or the benzylic methylene (B1212753) can provide insights into the nature of the hydrophobic interactions.

The Cyclobutane Ring: Varying the stereochemistry of the substituents (cis vs. trans) is crucial, as the spatial relationship between the pharmacophores will significantly impact activity.

A hypothetical SAR study for a series of this compound analogues targeting a specific enzyme or receptor might yield data as illustrated in the interactive table below.

| Analogue | R1 (on Amine) | R2 (on Phenyl) | Activity (IC50, nM) |

| Parent | H | H | 100 |

| 1 | Methyl | H | 150 |

| 2 | H | 4-Chloro | 50 |

| 3 | H | 4-Methoxy | 200 |

| This table represents hypothetical data to illustrate SAR principles. |

Utility as a Scaffold in Protein Degrader Building Blocks

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that induces the degradation of target proteins. nih.gov A PROTAC is a heterobifunctional molecule composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.gov The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and composition determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.govexplorationpub.com

The rigid and three-dimensional nature of the cyclobutane scaffold makes it an attractive component for PROTAC linkers. diva-portal.org Incorporating a cyclobutanamine core, such as that from "this compound," into a linker could provide several advantages:

Conformational Control: The cyclobutane ring can restrict the flexibility of the linker, helping to pre-organize the PROTAC into a conformation conducive to ternary complex formation. explorationpub.com

Vectorial Control: The defined stereochemistry of a disubstituted cyclobutane allows for precise control over the exit vectors of the linker, influencing the relative orientation of the two ligands. nih.gov

Physicochemical Properties: The sp3-rich nature of the cyclobutane can improve the physicochemical properties of the PROTAC, such as solubility and cell permeability, compared to more linear, greasy linkers. diva-portal.org

While the direct use of "this compound" as a PROTAC linker building block is not yet widely reported, the principles of PROTAC design suggest that such scaffolds hold significant promise for the development of next-generation protein degraders.

Viii. Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Synthesis

Traditional synthetic methods often rely on hazardous reagents and generate significant waste. nih.gov The future synthesis of 2-(Benzyloxy)cyclobutanamine and its derivatives will increasingly focus on green chemistry principles to enhance sustainability, efficiency, and safety. nih.govimpactfactor.org

Key areas of development include:

Flow Chemistry: Continuous-flow synthesis offers superior control over reaction parameters, improved safety by minimizing the accumulation of unstable intermediates, and potential for streamlined multi-step processes. rsc.orgthieme-connect.demdpi.com Implementing flow chemistry for the synthesis of cyclobutanones, key precursors to this compound, via [2+2] cycloadditions with ethylene (B1197577) gas has already been demonstrated as a viable strategy. rsc.org This approach allows for rapid and mild reaction conditions, enhancing yield and functional group compatibility. rsc.org

Biocatalysis: The use of enzymes in organic synthesis provides high selectivity under mild conditions, reducing the environmental impact. nih.govnih.gov Engineered enzymes, such as P450 monooxygenases, have shown remarkable capability in the selective C-H hydroxylation of cyclobutylamine (B51885) derivatives. nih.govox.ac.uk This biocatalytic approach can be harnessed to introduce functional groups with high regio- and stereoselectivity, a significant challenge for traditional chemical methods. nih.govnih.govox.ac.uk For instance, the benzyloxycarbonyl (Cbz) analogue of a cyclobutylamine was found to be highly active with certain enzyme variants, achieving high conversion and enantiomeric excess. nih.gov

Sustainable Solvents and Reagents: A shift towards environmentally benign solvents, such as deep eutectic solvents (DES), can significantly reduce the environmental footprint of synthesis. researchgate.net These solvents are often biodegradable, non-hazardous, and economical. researchgate.net Similarly, replacing hazardous reagents with greener alternatives is a critical goal.

| Green Chemistry Approach | Potential Application for this compound Synthesis | Key Advantages | Relevant Research Finding |

|---|---|---|---|

| Flow Chemistry | Continuous synthesis of cyclobutanone (B123998) precursors; multi-step telescoped synthesis. | Enhanced safety, scalability, process control, and reduced waste. thieme-connect.demdpi.com | A flow process for synthesizing 2-substituted cyclobutanones via [2+2] cycloaddition has been successfully developed. rsc.org |

| Biocatalysis | Enantioselective functionalization of the cyclobutane (B1203170) ring; selective amine synthesis. | High chemo-, regio-, and stereoselectivity; mild reaction conditions. nih.govnih.gov | Engineered P450 enzymes have been used for the selective C-H hydroxylation of N-protected cyclobutylamine derivatives. nih.govox.ac.uk |

| Green Solvents | Use of deep eutectic solvents (DES) or aqueous media for key reaction steps. | Reduced toxicity, biodegradability, and potential for catalyst recycling. researchgate.net | The synthesis of pyrazole derivatives in aqueous media using an ionic liquid catalyst demonstrates a viable green route. impactfactor.org |

Exploration of Novel Catalytic Transformations

Catalysis is a cornerstone of modern organic synthesis, and new catalytic methods will be instrumental in diversifying the derivatives of this compound. The focus will be on developing highly selective and efficient transformations of the cyclobutane core.

Emerging opportunities in this area include:

C–H Functionalization: Direct C–H functionalization is a powerful strategy for modifying molecular scaffolds without the need for pre-installed functional groups. nih.govacs.org Rhodium(II) catalysts have been shown to mediate regio- and stereoselective C–H insertion reactions on cyclobutane rings, allowing for the installation of new functional groups at specific positions. nih.gov By carefully selecting the catalyst, it is possible to control whether the functionalization occurs at the C1 or C3 position relative to a directing group. nih.gov This approach could enable the late-stage diversification of the this compound scaffold.

Strain-Release Driven Reactions: The inherent ring strain of the cyclobutane ring (approximately 26 kcal/mol) can be harnessed to drive unique chemical transformations. nih.govresearchgate.net Transition metal-catalyzed ring-opening reactions of bicyclo[1.1.0]butanes (BCBs), which are related strained systems, provide access to a variety of functionalized cyclobutanes. nih.gov Exploring similar strain-release strategies starting from derivatives of this compound could lead to novel molecular architectures.

Copper-Catalyzed Radical Reactions: Recent research has demonstrated that copper catalysts can facilitate radical cascade reactions of simple cyclobutanes to synthesize highly functionalized cyclobutene derivatives. rsc.org This method involves the cleavage of multiple C-H bonds and the formation of new C-N or C-S bonds, offering a direct route to complex cyclobutene structures from saturated cyclobutane precursors. rsc.org

| Catalytic Strategy | Description | Potential Impact on this compound |

|---|---|---|

| C–H Functionalization | Directly converts C-H bonds into C-C or C-heteroatom bonds, often guided by a directing group. acs.org | Allows for late-stage modification of the cyclobutane ring to generate a library of analogues for structure-activity relationship studies. |

| Strain-Release Functionalization | Utilizes the high ring strain of the cyclobutane to drive reactions, such as ring-opening or rearrangement. researchgate.netnih.gov | Enables the synthesis of complex and unique polycyclic or rearranged structures not accessible through conventional methods. |

| Photochemical Reactions | Uses light to promote reactions, offering a sustainable energy source for chemical transformations. | Provides access to novel reactivity, such as the selective difluoromethylation of bicyclobutanes under visible light. rsc.org |

Integration into Advanced Molecular Architectures

The rigid, puckered conformation of the cyclobutane ring makes this compound an attractive building block for constructing advanced molecular architectures with well-defined three-dimensional shapes. nih.govpharmablock.com Its integration into larger molecules is a key area for future research, particularly in drug discovery.

Future directions include:

Scaffold for Drug Discovery: The cyclobutane moiety can serve as a bioisostere for other groups, such as phenyl rings or alkenes, while improving metabolic stability and pharmacokinetic properties. nih.govpharmablock.com For example, replacing a metabolically unstable cyclohexane group with a difluorocyclobutanyl amine was a key strategy in the development of the cancer drug ivosidenib. pharmablock.com this compound can be used to introduce this desirable 3D scaffold into new drug candidates.

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, this compound is well-suited for use in FBDD, a technique that screens small molecular fragments for weak binding to a biological target. nih.gov The development of libraries of diverse cyclobutane fragments is an active area of research. nih.gov

Natural Product Synthesis: The cyclobutane ring is found in a number of bioactive natural products. nih.govrsc.orgnih.gov New synthetic strategies involving building blocks like this compound could provide more efficient routes to these complex molecules and their analogues. rsc.org

Expanding the Scope of Biological Target Engagement

While the biological activity of this compound itself is not extensively documented, derivatives of cyclobutanamine have shown promise against a range of biological targets. A significant future opportunity lies in systematically exploring the biological activities of new derivatives.

Key research areas will involve:

Screening Against Diverse Targets: Libraries of compounds derived from this compound should be screened against a broad array of biological targets, including enzymes, receptors, and ion channels. Cyclobutane-containing compounds have shown activity as inhibitors of enzymes like diaminopimelate desuccinylase (DapE), a potential antibiotic target, and monoamine oxidase B (MAO-B). mdpi.comnih.gov

Antibacterial Drug Development: With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. mdpi.com The DapE enzyme, which is crucial in the lysine biosynthetic pathway of bacteria, has been identified as a promising target for cyclobutanone-based inhibitors. mdpi.com This suggests that derivatives of this compound could be explored for similar inhibitory activity.

Central Nervous System (CNS) Applications: The benzyloxy group can enhance the ability of molecules to cross the blood-brain barrier. nih.gov This property, combined with the cyclobutane core, makes derivatives of this compound interesting candidates for CNS-acting drugs, such as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) for Alzheimer's disease. nih.gov

Q & A

(Basic) What synthetic methodologies are recommended for preparing 2-(Benzyloxy)cyclobutanamine, and how can reaction parameters be optimized for yield improvement?

Answer:

A common approach involves nucleophilic substitution between cyclobutanamine and benzyloxy halides under reflux in polar solvents (e.g., methanol or DMF). Key parameters include:

- Solvent choice : Methanol enhances solubility of amine intermediates, while DMF may accelerate reactivity .

- Stoichiometry : A 1:1.2 molar ratio (amine:benzyl bromide) minimizes side products.

- Catalysts : Triethylamine (1.5 eq.) neutralizes HBr, improving yield .

- Purification : Recrystallization from methanol/water (7:3) removes unreacted precursors.

Optimize reaction time (3–5 hours) via TLC monitoring (silica gel, ethyl acetate/hexane 1:1).

(Basic) Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

Answer:

- 1H NMR (DMSO-d6): Benzyloxy protons appear as a singlet at δ 4.6–4.8 ppm; cyclobutanamine NH2 shows broad signals at δ 1.8–2.2 ppm .

- 13C NMR : The benzyloxy carbon resonates at δ 70–75 ppm, while the cyclobutane carbons appear at δ 25–35 ppm .

- IR : C-O stretch (1250 cm⁻¹) and NH stretches (3300–3400 cm⁻¹) confirm functional groups .

Cross-validation with computational spectroscopy (e.g., DFT/B3LYP) reduces misinterpretation .

(Advanced) How can researchers address discrepancies in observed vs. predicted NMR chemical shifts for this compound derivatives?

Answer:

- Solvent effects : Compare NMR in DMSO-d6 (hydrogen-bonding) vs. CDCl3 (non-polar) to assess environmental influences .

- Dynamic effects : Variable-temperature NMR (25–60°C) identifies conformational exchange broadening signals.

- Computational validation : Use Gaussian09 with PCM solvent models to simulate shifts and identify outliers .

- 2D NMR : HSQC and HMBC resolve ambiguous assignments, especially for cyclobutane ring protons .

(Advanced) What experimental approaches elucidate the tautomeric behavior of this compound under varying pH conditions?

Answer:

- UV-Vis spectroscopy : Monitor absorbance at 250–300 nm in buffered solutions (pH 2–12) to detect tautomeric shifts .

- 13C NMR : Track carbonyl (if keto form) vs. amine signals across pH gradients.

- Kinetic studies : Use stopped-flow techniques to measure isomerization rates (e.g., t1/2 at pH 7.4 vs. pH 10) .

- X-ray crystallography : Resolve solid-state tautomeric preferences (e.g., enol-imine vs. keto-amine forms) .

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Storage : Seal containers under inert gas (argon) at 2–8°C to prevent oxidation .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

(Advanced) How does the steric environment of the benzyloxy group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The bulky benzyloxy group:

- Hinders axial attack : Favors equatorial substitution in SN2 mechanisms, as shown by lower reaction rates compared to unsubstituted cyclobutanamine .

- Steric maps : Generate via DFT (e.g., NCI plots) to visualize non-covalent interactions affecting transition states .

- Kinetic studies : Compare reaction rates with analogs (e.g., 2-methoxycyclobutanamine) using GC-MS .

(Advanced) What strategies mitigate degradation of this compound during long-term storage?

Answer:

- Temperature control : Store at -20°C under argon to slow oxidation .

- Lyophilization : Freeze-dry aqueous solutions to reduce hydrolysis .

- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to inhibit radical degradation .

- QC monitoring : Perform monthly HPLC analysis (C18 column, 0.1% formic acid) to track purity .

(Basic) What chromatographic methods are effective in purifying this compound from reaction mixtures?

Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7); collect fractions at Rf 0.4 .

- Preparative HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) achieves >98% purity .

- Recrystallization : Methanol/water (7:3) yields crystalline product (mp 80–85°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.